molecular formula C14H11FN2O B13676956 6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13676956
M. Wt: 242.25 g/mol
InChI Key: FJOFKVKEBAEYGZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methoxyphenyl group in its structure enhances its pharmacological properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor at elevated temperatures for a short duration, resulting in high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can further optimize industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target, while the methoxyphenyl group contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
  • 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine

Comparison: 6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which significantly enhances its pharmacological properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a more potent and effective compound for various applications .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

6-fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3

InChI Key

FJOFKVKEBAEYGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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